tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Scientific Research Applications
Conformational Analysis and Synthesis Methods
A study by Cygler et al. (1980) delved into the conformation of the piperidine ring in tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives. It detailed synthesis methods and explored interactions within the molecule that affect NMR and IR spectra, providing insights into the compound's structural behavior in different states (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Role in Synthesis of Inhibitors and Pharmaceuticals
Chen Xin-zhi (2011) reported on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, highlighting its importance as an intermediate in creating novel protein tyrosine kinase Jak3 inhibitors. This study proposed an efficient synthesis process that might be advantageous for industrial scale-up due to the simplicity of operations and accessibility of raw materials (Chen Xin-zhi, 2011).
Advances in Stereoselective Syntheses
Boev et al. (2015) focused on the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. This research provided a quantitative yield of cis isomers and described methods to obtain trans isomers, showcasing the compound's utility in creating stereospecific structures (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Vinylfluoro Group as an Acetonyl Cation Equivalent
Purkayastha et al. (2010) introduced an innovative reaction cascade utilizing the vinylfluoro group as an acetonyl cation equivalent, leading to the synthesis of pipecolic acid derivatives. This work underscores the unique reactivity of tert-butyl-substituted compounds under acidic conditions and their applications in synthesizing complex organic molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Enabling Direct Coupling for Amino Acid Synthesis
A study by Palomo et al. (1997) demonstrated the synthesis of tert-leucine derivatives enabling direct coupling with α-amino acid esters. This research highlights the compound's role in creating N-carboxy anhydrides derived from both (S)- and (R)-tert-leucine, illustrating its versatility in peptide synthesis (Palomo, Ganboa, Odriozola, & Linden, 1997).
Contribution to Material Science and Catalysis
Nucleophilic substitutions and radical reactions facilitated by tert-butyl phenylazocarboxylates, as described by Jasch et al. (2012), underline the compound's utility as a building block in synthetic organic chemistry. These reactions enable modifications of the benzene ring and highlight the potential for creating new chemical entities (Jasch, Höfling, & Heinrich, 2012).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 4-piperidone with appropriate amines or the cyclization of amino alcohols.
Introduction of the Hydroxymethyl Group: This step often involves the selective reduction of a carbonyl group to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: The carboxylate group is introduced by esterification of
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVPEAYTWFSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-59-8 |
Source
|
Record name | rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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